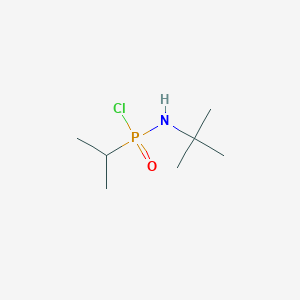
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is a chemical compound with the molecular formula C7H17ClNOP. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structure, which includes a phosphonamidic chloride group, making it valuable in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride typically involves the reaction of tert-butylamine with a suitable phosphonamidic chloride precursor. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Commonly used solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and recrystallization to purify the final product. Quality control measures are implemented to ensure consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to produce corresponding phosphonamidic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phosphonamidic compounds, while oxidation and reduction can lead to different oxidation states of the phosphorus atom.
Aplicaciones Científicas De Investigación
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidic bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride involves its interaction with various molecular targets. The phosphonamidic chloride group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-P-propan-2-ylphosphonamidic bromide
- N-tert-Butyl-P-propan-2-ylphosphonamidic fluoride
- N-tert-Butyl-P-propan-2-ylphosphonamidic iodide
Uniqueness
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is unique due to its specific reactivity and stability. Compared to its bromide, fluoride, and iodide counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Propiedades
Número CAS |
81280-66-2 |
|---|---|
Fórmula molecular |
C7H17ClNOP |
Peso molecular |
197.64 g/mol |
Nombre IUPAC |
N-[chloro(propan-2-yl)phosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)11(8,10)9-7(3,4)5/h6H,1-5H3,(H,9,10) |
Clave InChI |
OLHPJVPFXGBMQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(=O)(NC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
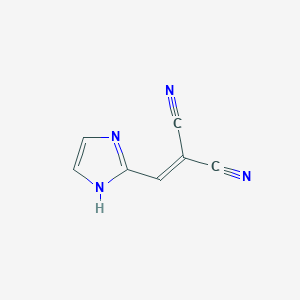
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
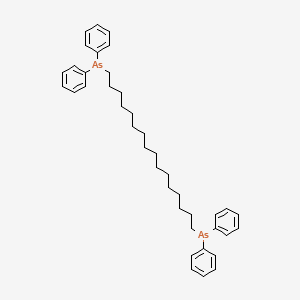

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
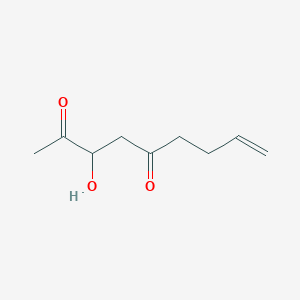
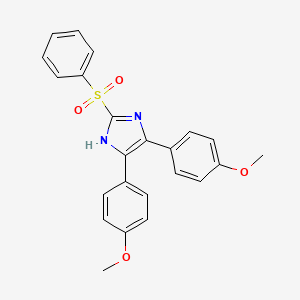
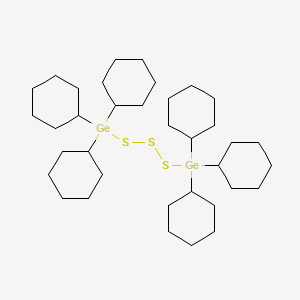
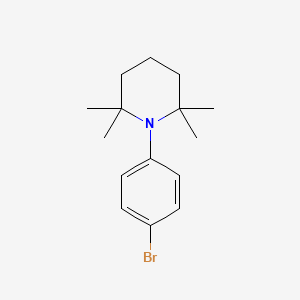
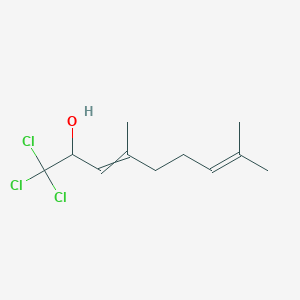
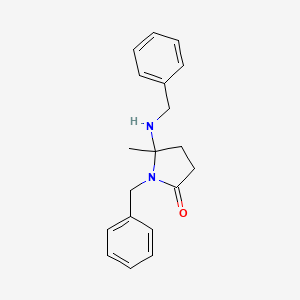
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
